molecular formula C8H12O3 B14635643 3-Acetoxycyclohexanone CAS No. 53164-77-5

3-Acetoxycyclohexanone

Cat. No.: B14635643
CAS No.: 53164-77-5
M. Wt: 156.18 g/mol
InChI Key: SHBSJXDUJMMRFE-UHFFFAOYSA-N
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Description

3-Acetoxycyclohexanone is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclohexanone, where an acetoxy group is attached to the third carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetoxycyclohexanone can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids can be employed to facilitate the reaction, and advanced separation techniques like chromatography may be used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Acetoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to cyclohexanone or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Cyclohexanone, cyclohexanone carboxylic acid.

    Reduction: Cyclohexanol, cyclohexane.

    Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

3-Acetoxycyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of fine chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-acetoxycyclohexanone involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and cyclohexanone, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to modify the chemical environment and interact with enzymes or receptors.

Comparison with Similar Compounds

    Cyclohexanone: The parent compound, lacking the acetoxy group.

    Cyclohexanol: The reduced form of cyclohexanone.

    Cyclohexanone carboxylic acid: An oxidized derivative.

Uniqueness: 3-Acetoxycyclohexanone is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

53164-77-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(3-oxocyclohexyl) acetate

InChI

InChI=1S/C8H12O3/c1-6(9)11-8-4-2-3-7(10)5-8/h8H,2-5H2,1H3

InChI Key

SHBSJXDUJMMRFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCCC(=O)C1

Origin of Product

United States

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